molecular formula C10H12N2O4 B14468697 2-Methoxyhippurohydroxamic acid CAS No. 65654-09-3

2-Methoxyhippurohydroxamic acid

Cat. No.: B14468697
CAS No.: 65654-09-3
M. Wt: 224.21 g/mol
InChI Key: DCHIOYOYIFRQNA-UHFFFAOYSA-N
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Description

2-Methoxyhippurohydroxamic acid is a chemical compound with the molecular formula C10H12N2O4 It is a derivative of benzamide and contains both methoxy and hydroxamic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyhippurohydroxamic acid typically involves the reaction of 2-methoxybenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyhippurohydroxamic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxamic acid group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium hydride or other strong bases in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2-Methoxyhippurohydroxamic acid has several applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxyhippurohydroxamic acid involves its ability to chelate metal ions, which can inhibit the activity of metalloproteases. The hydroxamic acid group binds to the metal ion in the active site of the enzyme, preventing substrate binding and subsequent catalysis. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzohydroxamic acid
  • N-Methylbenzohydroxamic acid
  • N-Phenylbenzohydroxamic acid

Comparison

2-Methoxyhippurohydroxamic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to benzohydroxamic acid, the methoxy group can enhance the compound’s solubility and potentially improve its ability to interact with biological targets. The presence of the methoxy group also allows for further functionalization, making it a versatile compound for various applications.

Properties

CAS No.

65654-09-3

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

N-[2-(hydroxyamino)-2-oxoethyl]-3-methoxybenzamide

InChI

InChI=1S/C10H12N2O4/c1-16-8-4-2-3-7(5-8)10(14)11-6-9(13)12-15/h2-5,15H,6H2,1H3,(H,11,14)(H,12,13)

InChI Key

DCHIOYOYIFRQNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(=O)NO

Origin of Product

United States

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